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Introduction

URMC-099 is a potent, brain-penetrant, and orally bioavailable small molecule inhibitor of
mixed-lineage kinases (MLKSs), particularly targeting MLK3.[1][2][3] It also exhibits inhibitory
activity against other kinases, including MLK1, MLK2, Dual Leucine Zipper Kinase (DLK),
Leucine-Rich Repeat Kinase 2 (LRRK2), and Abelson murine leukemia viral oncogene
homolog 1 (ABL1).[4][5] This broad-spectrum activity allows URMC-099 to modulate critical
signaling pathways involved in neuroinflammation and neuronal degeneration.[3][6][7]
Preclinical studies have demonstrated its efficacy in various models of neurodegenerative
diseases, including HIV-1-associated neurocognitive disorders (HAND), Alzheimer's disease,
and multiple sclerosis, primarily through its anti-inflammatory and neuroprotective effects.[1][3]
[71[8][9] URMC-099 has been shown to reduce the production of pro-inflammatory cytokines,
protect neurons from damage, and shift microglia towards a more protective, anti-inflammatory
phenotype.[3][6][8][9][10]

These application notes provide detailed protocols for in vitro assays to characterize the activity
of URMC-099, including its kinase inhibitory profile, its effects on microglial activation and
function, and its neuroprotective properties.
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Table 1: Kinase Inhibition Profile of URMC-099

Kinase IC50 (nM)
MLK1 19
MLK2 42
MLK3 14
DLK 150
LRRK2 11
ABL1 6.8
ABL1 (T315l) 3
FLT3 4
FLT1 39
SGK 67
AurA 108
AurB 123
ROCK2 111
c-MET 177
TRKA 85

Data compiled from multiple sources.[2][4][5]

Table 2: Cellular Activity of URMC-099
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Cell Line Assay IC50 (pM)

) ) Inhibition of LPS-induced
BV-2 (mouse microglia) 0.46
TNFa release

Inhibition of human ERG tail
HEK?293 21
current

[2]

Experimental Protocols
Kinase Inhibition Assay

This protocol describes a general biochemical assay to determine the IC50 of URMC-099
against a specific kinase.

Materials:

Recombinant human kinase (e.g., MLK3)

» Kinase-specific substrate and corresponding antibody

o ATP

 URMC-099

o Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCI2, 0.01% BSA)

o Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
» White, opaque 96-well plates

Procedure:

e Prepare a serial dilution of URMC-099 in DMSO, then dilute further in assay buffer. The final
DMSO concentration should be <1%.
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Add 5 pL of the diluted URMC-099 or vehicle (DMSO in assay buffer) to the wells of a 96-
well plate.

Add 5 pL of the kinase solution to each well.

Initiate the reaction by adding 10 pL of a solution containing the substrate and ATP. The final
ATP concentration should be at or near the Km for the specific kinase.

Incubate the plate at 30°C for 1 hour.
Equilibrate the plate to room temperature for 5-10 minutes.

Add 20 pL of the Kinase-Glo® reagent to each well to stop the reaction and generate a
luminescent signal.

Incubate at room temperature for 10 minutes.
Measure luminescence using a plate reader.

Calculate the percent inhibition for each URMC-099 concentration relative to the vehicle
control.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Microglial Cytokine Release Assay

This protocol details the measurement of cytokine release from microglial cells (e.g., BV-2 cell

line or primary microglia) in response to an inflammatory stimulus and treatment with URMC-
099.

Materials:

BV-2 cells or primary microglia
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., HIV-1 Tat protein)[11]

URMC-099
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e Phosphate-buffered saline (PBS)
e ELISA or Luminex kits for desired cytokines (e.g., TNFa, IL-1(, IL-6, IL-4, IL-13)[8][11]
Procedure:

o Seed BV-2 cells in a 24-well plate at a density of 2 x 10”5 cells/well and allow them to
adhere overnight.

o Pre-treat the cells with various concentrations of URMC-099 (e.g., 10 nM - 1 uM) or vehicle
(DMSO) for 1 hour.[11]

» Stimulate the cells with LPS (e.g., 100 ng/mL) or another agonist for 4-24 hours.[11]
o Collect the cell culture supernatant and centrifuge to remove any cellular debris.

o Measure the concentration of cytokines in the supernatant using a commercially available
ELISA or Luminex kit, following the manufacturer's instructions.

» Normalize cytokine levels to the total protein concentration of the remaining cell lysate if
desired.

¢ Analyze the data to determine the effect of URMC-099 on cytokine production.

JNK Phosphorylation Western Blot Assay

This protocol describes how to assess the effect of URMC-099 on the phosphorylation of JNK,
a downstream target of MLK3.

Materials:

BV-2 cells

Complete culture medium

HIV-1 Tat protein or another stimulus for JNK activation

URMC-099
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies: anti-phospho-JNK (p-JNK), anti-total-JNK (t-JNK), and anti-B-actin
(loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Plate BV-2 cells in 6-well plates and grow to 80-90% confluency.

Pre-treat the cells with URMC-099 (e.g., 100 nM) or vehicle for 1 hour.[11]
Stimulate the cells with HIV-1 Tat (e.g., 1 pg/mL) for 30 minutes.[11]
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of each lysate using a BCA assay.

Separate equal amounts of protein (e.g., 20-30 pg) by SDS-PAGE and transfer to a PVDF
membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

Detect the signal using a chemiluminescent substrate.
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 Strip the membrane and re-probe for t-JNK and [3-actin to ensure equal loading.

e Quantify the band intensities using densitometry software.

Microglial Phagocytosis of Amyloid-8 Assay

This protocol is for assessing the effect of URMC-099 on the phagocytic capacity of microglia
using fluorescently labeled amyloid-p (AB).

Materials:

Primary microglia or BV-2 cells

e Poly-D-lysine (PDL) coated coverslips in a 24-well plate

o Complete culture medium

o Fluorescently labeled AB42 peptides (e.g., HiLyte™ Fluor 488-labeled AB42)

« URMC-099

e 4% Paraformaldehyde (PFA) in PBS

o DAPI stain

¢ Fluorescence microscope

Procedure:

Seed microglia onto PDL-coated coverslips in a 24-well plate at a density of 50,000
cells/cmz2.[4][8]

Allow the cells to adhere and recover for 24 hours.[4]

Prepare aggregated fluorescent AB42 by diluting the stock solution to a final concentration of
500 nM in DMEM and incubating at 37°C for 1 hour.[4]

Pre-treat the microglial cells with URMC-099 or vehicle for 1 hour.
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» Replace the culture medium with the AB42-containing medium and incubate at 37°C for 1
hour.[4]

» Wash the cells thoroughly five times with ice-cold PBS to remove extracellular AB42.[4]
e Fix the cells with 4% PFA for 15 minutes.[4]

o Counterstain the nuclei with DAPI.

e Mount the coverslips onto microscope slides.

 Visualize the cells using a fluorescence microscope and quantify the amount of internalized
AB42 per cell.

Neuronal Protection Assay

This protocol outlines a method to evaluate the neuroprotective effects of URMC-099 in a co-
culture system with activated microglia.

Materials:

Primary rat hippocampal neurons
e BV-2 cells

e Microfluidic chambers

o Complete neuron culture medium
o Complete BV-2 culture medium

e HIV-1 Tat protein

« URMC-099

o Fluorescent markers for axons (e.g., anti-B-I11 tubulin antibody) and microglia (e.g., anti-lbal
antibody)

Procedure:
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o Culture primary hippocampal neurons in the cell body compartment of microfluidic chambers,
allowing axons to grow into the adjacent compartment.[12]

 After 7 days in vitro, a robust axonal network should be established in the axonal
compartment.[12]

» Plate BV-2 cells on top of the axonal network.[12]

e Treat the co-culture with HIV-1 Tat (e.g., 1 pg/mL) in the presence or absence of URMC-099
(e.g., 100 nM) for 18 hours. A vehicle control group should also be included.[12]

e Fix the cells and perform immunocytochemistry to visualize axons ([3-111 tubulin) and
microglia (Ibal).

e Acquire images using a fluorescence microscope and analyze axonal integrity and density to
determine the neuroprotective effect of URMC-099.
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Click to download full resolution via product page

Caption: URMC-099 inhibits the MLK3 signaling pathway.
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Caption: Workflow for the microglial cytokine release assay.
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Caption: Workflow for the microglial phagocytosis assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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